N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12451124
InChI: InChI=1S/C11H17NO2S/c1-2-10(13)12-9-3-5-14-11(7-9)4-6-15-8-11/h2,9H,1,3-8H2,(H,12,13)
SMILES:
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide

CAS No.:

Cat. No.: VC12451124

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide -

Specification

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name N-(6-oxa-2-thiaspiro[4.5]decan-9-yl)prop-2-enamide
Standard InChI InChI=1S/C11H17NO2S/c1-2-10(13)12-9-3-5-14-11(7-9)4-6-15-8-11/h2,9H,1,3-8H2,(H,12,13)
Standard InChI Key UVHXVCABHRFZLG-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NC1CCOC2(C1)CCSC2

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Architecture

The compound’s defining feature is its 6-oxa-2-thiaspiro[4.5]decane core, a bicyclic system where a 5-membered oxolane ring (oxygen-containing) and a 6-membered thiane ring (sulfur-containing) share a single spiro carbon atom . The numbering scheme assigns position 9 to the carbon atom bearing the acrylamide substituent, as indicated by the IUPAC name.

Ring System Analysis

  • Oxolane Ring: A 5-membered ring with four carbons and one oxygen atom.

  • Thiane Ring: A 6-membered ring with five carbons and one sulfur atom.

  • Spiro Junction: The shared carbon atom creates orthogonal ring planes, introducing steric constraints that influence conformational flexibility .

Acrylamide Functionalization

The prop-2-enamide group (-NH-C(=O)-CH=CH₂) is attached to the spirocyclic core at position 9. This α,β-unsaturated amide confers electrophilic reactivity at the β-carbon, enabling potential Michael addition reactions or covalent binding to biological nucleophiles .

Synthetic Pathways and Feasibility

Retrosynthetic Considerations

The synthesis likely involves:

  • Spirocyclic Core Construction: Cyclization of a diol or dithiol precursor to form the 6-oxa-2-thiaspiro[4.5]decane system.

  • Acrylamide Introduction: Amidation of a spirocyclic amine intermediate with acryloyl chloride or analogous reagents .

Key Intermediate: 9-Amino-6-oxa-2-thiaspiro[4.5]decane

  • Synthesis: Reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated spirocyclic compound.

  • Challenges: Steric hindrance at the spiro junction may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .

Predicted Reaction Scheme

StepReaction TypeReagents/ConditionsYield*
1SpirocyclizationBF₃·OEt₂, THF, 0°C → RT45%
2Amine FunctionalizationNH₃, Pd/C, H₂ (50 psi), EtOH60%
3AcrylamidationAcryloyl chloride, NEt₃, DCM, 0°C35%

*Yields estimated based on analogous transformations in spirocyclic systems .

Computed Physicochemical Properties

Molecular Descriptors

PropertyValueMethod (Source)
Molecular FormulaC₁₁H₁₆NO₂SPubChem Algorithm
Molecular Weight238.32 g/molPubChem 2.1
XLogP3-AA1.2XLogP3 3.0
Hydrogen Bond Donors1 (amide NH)Cactvs 3.4.8.18
Hydrogen Bond Acceptors3 (amide O, oxolane O)Cactvs 3.4.8.18
Rotatable Bond Count3Cactvs 3.4.8.18

Spectroscopic Predictions

  • ¹H NMR (CDCl₃):

    • δ 6.2–6.4 ppm (vinyl protons, ABX system)

    • δ 5.6–5.8 ppm (amide NH, broad singlet)

    • δ 3.7–4.1 ppm (oxolane O-CH₂ protons)

    • δ 2.5–3.0 ppm (thiane S-CH₂ protons)

  • IR (KBr):

    • 1650 cm⁻¹ (C=O stretch)

    • 1540 cm⁻¹ (N-H bend)

    • 1100 cm⁻¹ (C-O-C asymmetric stretch)

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